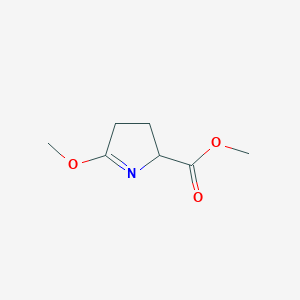

methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-10-6-4-3-5(8-6)7(9)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBWETNXIZOALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with an ester, followed by cyclization to form the pyrrole ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can be categorized into several key areas:

Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds essential in pharmaceutical development.

| Application | Description |

|---|---|

| Chiral Synthesis | Used in asymmetric synthesis to produce specific stereoisomers. |

| Building Block | Acts as an intermediate in the synthesis of various organic compounds. |

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development.

Potential Biological Activities:

- Antimicrobial properties that could target infectious diseases.

- Neuroprotective effects that may be beneficial in treating neurodegenerative diseases.

Pharmaceutical Applications

This compound is being investigated as a precursor for pharmaceutical compounds due to its unique chemical structure and potential therapeutic effects.

| Target Diseases | Potential Use |

|---|---|

| Infectious Diseases | Lead compound in developing new antimicrobials. |

| Neurodegenerative Diseases | Investigated for neuroprotective properties. |

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Activity Study : A study demonstrated the effectiveness of this compound against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Research : Research involving animal models indicated that the compound could reduce neuroinflammation and oxidative stress, pointing toward its utility in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is best understood through comparison with analogous pyrrole and heterocyclic derivatives. Below is a detailed analysis, supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Electronic Effects: Methoxy vs. Amino Groups: The substitution at position 5 significantly impacts functionality. The methoxy group in the target compound enhances lipophilicity, making it suitable for organic synthesis, while the amino group in ADPC enables hydrogen bonding, critical for its role as an osmoprotectant and antibiotic precursor . Phenyl vs.

Biological and Functional Roles :

- ADPC is biosynthesized via enzymatic cyclization of glutamine and serves dual roles: as a precursor for pyrrolamide antibiotics (e.g., anthelvencin) and as a synthetic osmoprotectant with chemical chaperone activity .

- The target compound lacks direct biological activity but is pivotal in synthesizing Vibegron, highlighting its utility in medicinal chemistry .

- Oxazole derivatives (e.g., methyl 2-ethyl-5-methyloxazole-4-carboxylate) are structurally distinct (six-membered heterocycle) and exhibit different reactivity profiles, often explored for antimicrobial properties .

Synthetic Methodologies :

- Palladium Catalysis : Both the target compound and methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are synthesized via Pd-catalyzed cyclizations, emphasizing the versatility of transition-metal catalysis in constructing pyrroline scaffolds .

- Enzymatic Routes : ADPC is produced via a slow side reaction of EctC, a glutamate-cyclizing enzyme, underscoring the divergence between synthetic and biosynthetic pathways .

Commercial and Research Utility: The target compound and its phenyl-substituted analog are marketed as building blocks for drug discovery, with prices ranging from ¥2,461/g to ¥30,892/10g depending on purity and supplier .

Contradictions and Limitations

- focuses on oxazole derivatives , which are structurally unrelated to pyrrolines but share ester functionalization. These compounds are included here to contrast heterocyclic core differences.

- ADPC’s lack of commercial availability limits direct comparison of pharmacological data with the target compound .

Biological Activity

Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 157.17 g/mol. Its structural characteristics include:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Carboxylate Group : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity :

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 3.12 - 12.5 Escherichia coli 3.12 - 12.5 - Anticancer Properties :

-

Anti-inflammatory Effects :

- Compounds containing pyrrole rings are often associated with anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Binding Affinity : Interaction studies have indicated that the compound can bind to various biological targets, influencing biochemical pathways critical for cellular function .

- Chemical Reactivity : The presence of functional groups allows for oxidation and reduction reactions, potentially leading to the formation of more active derivatives .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Applications in Research and Industry

This compound holds potential for various applications:

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursors like substituted acetonitriles or ketoesters under basic or acidic conditions. Key steps include:

- Precursor Selection : Use of methyl 5-methoxy-substituted intermediates to ensure regioselectivity during cyclization.

- Catalyst Optimization : Acidic (e.g., acetic anhydride) or basic (e.g., NaOEt) conditions to control ring formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as impurities can affect downstream reactivity .

Q. Example Protocol :

React methyl 3-methoxypropionate with ethyl acetoacetate under NaOEt catalysis.

Cyclize intermediates at 80–100°C in DMF.

Purify via silica gel chromatography (eluent: hexane/EtOAc 3:1).

Q. How can spectroscopic methods distinguish this compound from its analogs?

Methodological Answer:

- NMR :

- ¹H NMR : Methoxy group at δ 3.3–3.5 ppm; pyrroline ring protons show splitting patterns (e.g., diastereotopic protons at δ 2.8–3.2 ppm).

- ¹³C NMR : Carbonyl resonance at δ 165–170 ppm; methoxy carbon at δ 50–55 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹; N–H stretch (if present) at ~3300 cm⁻¹.

- MS : Molecular ion peak at m/z 185 (C₈H₁₁NO₃⁺) with fragmentation patterns indicating methoxy loss .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values calculated .

- Anticancer Screening : MTT assays using cancer cell lines (e.g., HT29 colon cancer) to determine IC₅₀.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Table 1 : Representative Biological Activity of Analogous Pyrrole Derivatives

| Compound | Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Methyl 5-phenyl analog | S. aureus | 3.12 µg/mL | |

| Methyl 5-nitro analog | HT29 (colon cancer) | 15 µM |

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., nitro reduction) be validated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to identify intermediates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy barriers for nitro → amine reduction pathways .

- Isotopic Labeling : Introduce ¹⁵N or deuterium to trace substituent migration during reactions .

Q. What computational strategies improve reaction design for novel derivatives?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., using GRRM17) predict feasible pathways for ring expansion or substitution .

- Machine Learning : Train models on existing pyrrole reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for cyclization).

- Docking Studies : Simulate interactions with biological targets (e.g., kinase active sites) to prioritize synthetic targets .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., serum concentration, incubation time) that affect IC₅₀ reproducibility .

- Purity Verification : Use LC-MS to confirm compound integrity; impurities >2% can skew results .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies elucidate structure-activity relationships (SAR) for methoxy-substituted pyrroles?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-fluoro, 5-chloro) and compare bioactivity .

- Crystallography : Resolve X-ray structures to correlate substituent conformation with target binding (e.g., π-π stacking vs. H-bonding) .

- QSAR Modeling : Use partial least squares (PLS) regression to link electronic parameters (Hammett σ) to activity .

Q. How does the compound’s stability under physiological conditions impact drug design?

Methodological Answer:

- pH Stability Tests : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Methoxy groups enhance stability at neutral pH .

- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., dihydro-pyrrole ring) .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

Q. How are multi-step syntheses optimized for yield and scalability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.